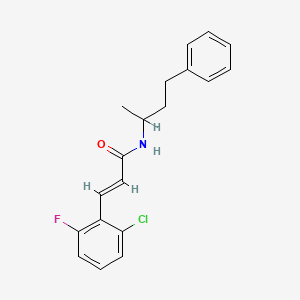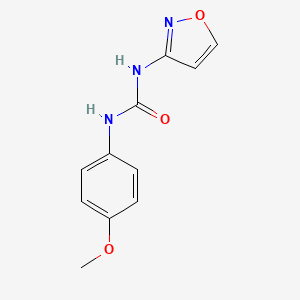
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by the name of CFTR(inh)-172, and it is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that is responsible for the transport of chloride ions across the cell membrane. The inhibition of CFTR can be used to study the physiological and biochemical effects of the protein.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the inhibition of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel. The compound binds to a specific site on the protein, which prevents the transport of chloride ions across the cell membrane. This inhibition can be used to study the role of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in various physiological processes.
Biochemical and Physiological Effects:
The inhibition of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide by 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have a number of biochemical and physiological effects. The compound has been used to study the role of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in the regulation of salt and water transport in the lungs and other organs. It has also been shown to affect the secretion of mucus in the airways, which is a key factor in the development of cystic fibrosis.
实验室实验的优点和局限性
The use of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in lab experiments has a number of advantages and limitations. One advantage is that the compound is a selective inhibitor of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel, which makes it a useful tool for studying the role of the protein in various physiological processes. However, the compound has limitations in terms of its specificity and potency. It may also have off-target effects that could affect the interpretation of experimental results.
未来方向
There are a number of future directions for the use of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in scientific research. One direction is the study of the compound's effects on other ion channels and transporters. Another direction is the development of more potent and specific inhibitors of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel. The compound could also be used in the development of new therapies for cystic fibrosis and other diseases that involve the dysfunction of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide.
合成方法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 1-methyl-3-phenylpropylamine in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to form the final compound. The synthesis method has been optimized to produce high yields of the compound.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been studied for its potential use in scientific research. The compound has been shown to be a selective inhibitor of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel, which makes it a useful tool for studying the physiological and biochemical effects of the protein. 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is involved in a number of physiological processes, including the regulation of salt and water transport in the lungs and other organs. The inhibition of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide can be used to study the role of the protein in these processes.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-14(10-11-15-6-3-2-4-7-15)22-19(23)13-12-16-17(20)8-5-9-18(16)21/h2-9,12-14H,10-11H2,1H3,(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWHDGRCVUGDSJ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)

![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)